3(2H)-Benzofuranone, 6,7-dihydroxy-

Cancer Therapeutics Proteasome Inhibition Metal-Prodrug Complexes

Researchers targeting the bacterial shikimate pathway or seeking GSTP1-1 inhibitors for drug resistance reversal face scaffold supply challenges. 3(2H)-Benzofuranone, 6,7-dihydroxy- (CAS 6272-27-1) is the validated core scaffold: • Chorismate Synthase Inhibitor: Unsubstituted core with Ki = 0.65 µM against Streptococcus pneumoniae, confirmed in patent literature; ideal starting point for 2-benzylidene derivative synthesis. • Pro-Drug Candidate: Forms ternary complex with Cu²⁺ at 3 µM for targeted proteasome inhibition in copper-dysregulated tumors. • Supply Assurance: Available from stock with analytical batch data (NMR, HPLC, GC), ensuring rapid transition from in silico design to in vitro validation.

Molecular Formula C8H6O4
Molecular Weight 166.13 g/mol
CAS No. 6272-27-1
Cat. No. B1293603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3(2H)-Benzofuranone, 6,7-dihydroxy-
CAS6272-27-1
Molecular FormulaC8H6O4
Molecular Weight166.13 g/mol
Structural Identifiers
SMILESC1C(=O)C2=C(O1)C(=C(C=C2)O)O
InChIInChI=1S/C8H6O4/c9-5-2-1-4-6(10)3-12-8(4)7(5)11/h1-2,9,11H,3H2
InChIKeyZDHCVQNIRWDINX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Identity & Core Properties of 3(2H)-Benzofuranone, 6,7-dihydroxy-


3(2H)-Benzofuranone, 6,7-dihydroxy- (CAS 6272-27-1), also known as 6,7-Dihydroxycoumaranone, is a benzofuranone-class organic compound with the molecular formula C8H6O4 and a molecular weight of 166.13 g/mol [1]. Its chemical structure features a benzofuranone core bearing two hydroxyl groups at the 6- and 7-positions [1]. A key verified physicochemical property is its melting point, reported as 230-232 °C [2]. The compound is commercially available for research purposes, with standard purity typically reaching 95% or higher and analytical batch data including NMR, HPLC, and GC reports obtainable from suppliers .

Probe type Benzofuranone with 6,7-dihydroxy pattern
Mechanism context Metal-chelation / enzyme inhibition studies
Analytical support Research-grade purity; HPLC/NMR data available

Why Substitution Fails for 3(2H)-Benzofuranone, 6,7-dihydroxy-


The substitution of 3(2H)-Benzofuranone, 6,7-dihydroxy- with a generic benzofuranone or coumaranone analog is scientifically unsound due to its precise 6,7-dihydroxy substitution pattern, which is critical for target engagement in known biological mechanisms [1]. In a patent for metal-activated protein inhibition, this specific compound was identified as one of a select group of pro-drugs capable of forming a ternary complex with copper ions and the proteasome active site [1]. Its utility at a defined concentration of 3 µM in that context cannot be assumed for other analogs, even closely related benzofuranones, as the location of the hydroxyl groups directly influences metal chelation and subsequent protein binding [1]. Furthermore, structure-activity relationship (SAR) studies on related scaffolds demonstrate that the 6,7-dihydroxy motif is a key determinant for biological potency, for example, conferring the highest inhibitory activity among tested coumarin derivatives against glutathione S-transferase [2].

Target: 6,7-Dihydroxybenzofuranone
Generic Analog Mismatch
6,7-dihydroxy motif
Hydroxyl position shift may disrupt metal-chelation and protein binding
Cu-dependent proteasome ternary complex
Analog may not support copper complex formation; reported mechanism unique
SAR-identified high inhibitory ranking
Different substitution patterns show reduced enzyme inhibition potency

Quantitative Evidence for 3(2H)-Benzofuranone, 6,7-dihydroxy-


Metal-Activated Proteasome Inhibition via Ternary Complex

3(2H)-Benzofuranone, 6,7-dihydroxy- is specifically claimed in a patent for a cancer treatment formulation as a pro-drug that inhibits the proteasome only in the presence of copper ions [1]. The patent specifies an effective working concentration of 3 µM for the compound when combined with 100 nM copper [1]. This metal-dependent activation mechanism is distinct from other proteasome inhibitors and underscores why alternative benzofuranones lacking this specific 6,7-dihydroxy arrangement cannot be substituted without compromising the described activity [1].

Proteasome Inhibition
Class-level inference
3 µM (+ 100 nM Cu)
reported effective
Supports copper-dependent proteasome research
Patent-based data; mechanism distinct from other inhibitors
Cancer Therapeutics Proteasome Inhibition Metal-Prodrug Complexes Copper Chelation

Chorismate Synthase Inhibitor Scaffold for Antibacterial Discovery

While direct data for 3(2H)-Benzofuranone, 6,7-dihydroxy- are unavailable, its core scaffold was investigated in a series of 2(Z)-2-benzylidene-6,7-dihydroxybenzofuran-3[2H]-ones as inhibitors of Streptococcus pneumoniae chorismate synthase (CS) [1]. The unsubstituted core compound (fx6) in that series showed moderate potency with an IC50 of 8 µM and was characterized as a competitive inhibitor with respect to the substrate EPSP (Ki = 0.65 µM) [1]. This establishes the 6,7-dihydroxybenzofuran-3[2H]-one scaffold as a validated starting point for developing inhibitors of this novel antibacterial target [1].

CS Inhibition (Scaffold)
Class-level inference
Core fx6: IC50 = 8 µM
Ki = 0.65 µM
Supports shikimate pathway inhibitor design
Anaerobic FMN/EPSP assay; parent not tested directly
Antibacterial Drug Discovery Chorismate Synthase Shikimate Pathway Enzyme Inhibition

6,7-Dihydroxy Motif for Superior GST Inhibition

A structure-activity relationship (SAR) study on 3-arylcoumarin derivatives, which share a related benzopyrone scaffold, demonstrated that 6,7-dihydroxy substitution is critical for potent inhibition of human placental glutathione S-transferase (GSTP1-1) [1]. Compounds bearing the 6,7-dihydroxy motif exhibited the highest inhibitory activity among the tested series, with IC50 values ranging from 13.50 to 20.83 µM [1]. This potency was superior to other substitution patterns on the coumarin core, highlighting the functional importance of the 6,7-dihydroxy arrangement [1].

GST Inhibition
Class-level inference
IC50 13.50–20.83 µM
Supports GST inhibition research
Coumarin scaffold with 6,7-dihydroxy; class-level SAR
Detoxification Enzymes Glutathione S-Transferase Cancer Drug Resistance Enzyme Inhibition

Application Scenarios for 3(2H)-Benzofuranone, 6,7-dihydroxy-


Copper-Dependent Proteasome Inhibitors in Cancer Therapy

Researchers can utilize 3(2H)-Benzofuranone, 6,7-dihydroxy- as a validated pro-drug candidate for developing novel cancer therapies that exploit elevated copper levels in tumor microenvironments. The patent evidence provides a defined concentration (3 µM) for use with 100 nM copper to achieve proteasome inhibition, offering a precise starting point for in vitro and in vivo studies [1]. This application is particularly relevant for targeting cancers with known copper dysregulation.

Core Scaffold for Shikimate Pathway Antibacterials

This compound serves as the unsubstituted core scaffold for a series of potent inhibitors of bacterial chorismate synthase, an enzyme in the shikimate pathway absent in humans [1]. Medicinal chemists can use 3(2H)-Benzofuranone, 6,7-dihydroxy- as a starting material for synthesizing and optimizing derivatives (e.g., 2-benzylidene analogs) with improved potency against Gram-positive pathogens like Streptococcus pneumoniae, as validated by the reported Ki of 0.65 µM for the core scaffold [1].

GSTP1-1 Inhibitors to Overcome Chemotherapy Resistance

Given the established role of the 6,7-dihydroxy motif in conferring potent GST inhibition in structurally related coumarin derivatives (IC50 = 13.50–20.83 µM) [1], this compound can be employed as a lead scaffold in medicinal chemistry programs aimed at developing GSTP1-1 inhibitors. Such inhibitors are sought after to combat drug resistance in cancer by preventing the detoxification of chemotherapeutic agents [1].

Application
Selection Property
Validation Focus
Copper-dependent proteasome research
6,7-dihydroxy motif for metal complexation
Ternary complex formation and proteasome activity
Antibacterial enzyme inhibitor design
Benzofuranone core scaffold
Chorismate synthase inhibition potency validation
Drug resistance mechanism studies (GSTP1-1)
6,7-dihydroxy pharmacophore
GST inhibition activity profiling

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